molecular formula C13H25N B13317352 N-(1-cyclohexylethyl)cyclopentanamine

N-(1-cyclohexylethyl)cyclopentanamine

Cat. No.: B13317352
M. Wt: 195.34 g/mol
InChI Key: XPQSHOZHJYFJKA-UHFFFAOYSA-N
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Description

N-(1-cyclohexylethyl)cyclopentanamine is an organic compound with the molecular formula C13H25N It is a cyclopentylamine derivative, where the amine group is attached to a cyclopentane ring, and a cyclohexylethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylethyl)cyclopentanamine typically involves the reductive amination of cyclopentanone with 1-cyclohexylethylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction conditions usually include a solvent like methanol or ethanol and a mild acidic catalyst to facilitate the formation of the imine intermediate, which is then reduced to the desired amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Quality control measures such as NMR, HPLC, and GC are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylethyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

N-(1-cyclohexylethyl)cyclopentanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclohexylethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine: A simpler analog with only a cyclopentane ring and an amine group.

    Cyclohexylethylamine: Contains a cyclohexyl group attached to an ethylamine moiety.

    N-cyclohexylcyclopentanamine: Similar structure but with different substitution patterns.

Uniqueness

N-(1-cyclohexylethyl)cyclopentanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific structural features are required for desired reactivity and functionality .

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-(1-cyclohexylethyl)cyclopentanamine

InChI

InChI=1S/C13H25N/c1-11(12-7-3-2-4-8-12)14-13-9-5-6-10-13/h11-14H,2-10H2,1H3

InChI Key

XPQSHOZHJYFJKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NC2CCCC2

Origin of Product

United States

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